![molecular formula C14H16N2O2S2 B4655683 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4655683.png)
2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BTA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the Akt/mTOR pathway, the NF-kB pathway, and the JAK/STAT pathway. 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of the immune response, and the reduction of oxidative stress and inflammation. 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has also been shown to increase the levels of various neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide also has some limitations, including its low bioavailability, which may limit its therapeutic efficacy in vivo.
Future Directions
There are several future directions for the research on 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide, including the optimization of its synthesis method, the development of more potent analogs, and the elucidation of its mechanism of action. 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide also has potential applications in other diseases, including diabetes, cardiovascular disease, and inflammation. Further studies are needed to fully understand the therapeutic potential of 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide in these diseases.
Conclusion:
In conclusion, 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide involves the condensation of 2-mercaptobenzothiazole with tetrahydro-2-furanylmethyl bromide followed by acetylation with acetic anhydride. 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility. However, 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide also has some limitations, including its low bioavailability. Further studies are needed to fully understand the therapeutic potential of 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide in various diseases.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to reduce the levels of amyloid-beta peptide, which is a hallmark of the disease. In Parkinson's disease, 2-(1,3-benzothiazol-2-ylthio)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-13(15-8-10-4-3-7-18-10)9-19-14-16-11-5-1-2-6-12(11)20-14/h1-2,5-6,10H,3-4,7-9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPGGERCLTUSPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49724538 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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